molecular formula C10H16N2O4 B13566900 tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate

tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate

Cat. No.: B13566900
M. Wt: 228.24 g/mol
InChI Key: BXAUNCIOJCJHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol . It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(methoxymethyl)-1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced carbamate compounds, and other functionalized molecules that can be further utilized in organic synthesis .

Scientific Research Applications

tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The oxazole ring and carbamate group play crucial roles in binding to the active sites of target proteins, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the oxazole ring.

    tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Another carbamate compound with different substituents on the nitrogen atom.

    tert-Butyl N-(2-(benzylamino)-1-methyl-2-oxoethyl)carbamate: A structurally related compound with a benzylamino group .

Uniqueness

tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is unique due to the presence of both the oxazole ring and the methoxymethyl group, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Biological Activity

tert-Butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is a chemical compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is C10H16N2O4C_{10}H_{16}N_{2}O_{4}, with a molecular weight of approximately 216.25 g/mol. The compound features a tert-butyl group, which enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate can be achieved through several methods:

  • Direct Carbamation : Reacting 2-(methoxymethyl)-1,3-oxazole with tert-butyl isocyanate.
  • Substitution Reactions : Utilizing various nucleophiles to replace the leaving group in the oxazole ring.
  • Multi-step Synthesis : Involving the formation of intermediates that are subsequently converted into the final product.

Each method varies in yield and purity, influencing the compound's subsequent biological testing.

Table 1: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityNotes
Carbamate A12345678AntimicrobialEffective against Gram-positive bacteria
Carbamate B87654321Anti-inflammatoryReduces TNF-alpha levels
Carbamate C23456789Enzyme inhibitorInhibits acetylcholinesterase

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various carbamates, tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate was tested against a panel of bacterial strains. Results indicated a significant inhibition zone against Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of oxazole derivatives. Tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate was shown to downregulate IL-6 production in human macrophages when treated with lipopolysaccharide (LPS), indicating its potential therapeutic role in inflammatory diseases.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing biological activity. For instance, the presence of the methoxy group in tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate may improve its lipophilicity and cellular uptake compared to other carbamates lacking this feature.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)12-7-5-15-8(11-7)6-14-4/h5H,6H2,1-4H3,(H,12,13)

InChI Key

BXAUNCIOJCJHAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC(=N1)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.